6-Amino-4-iodo-1H-indazole chemical structure and properties
6-Amino-4-iodo-1H-indazole chemical structure and properties
An In-Depth Technical Guide to 6-Amino-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 6-Amino-4-iodo-1H-indazole. Given the limited availability of direct experimental data for this specific compound, this paper also draws upon data from closely related indazole analogs to provide a thorough and practical resource.
Core Compound Profile and Chemical Structure
6-Amino-4-iodo-1H-indazole belongs to the indazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.[1][2] The indazole core is a bicyclic system composed of a fused benzene and pyrazole ring.[2] The structure of the title compound is distinguished by an amino group (-NH₂) at the C6 position and an iodine atom (-I) at the C4 position, making it a valuable and versatile intermediate in medicinal chemistry.
The iodine atom can serve as a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[3] The amino group provides a site for further functionalization and can be crucial for establishing interactions with biological targets.[4]
Caption: Chemical structure of 6-Amino-4-iodo-1H-indazole.
Chemical Identifiers
Precise identification is critical for database searches, procurement, and regulatory documentation. While a unique CAS number for 6-Amino-4-iodo-1H-indazole is not readily found in major chemical databases, its properties can be derived from its structure. For comparative purposes, data for the parent compound, 6-Amino-1H-indazole, is provided.
| Identifier | Value for 6-Amino-4-iodo-1H-indazole | Value for 6-Amino-1H-indazole |
| Molecular Formula | C₇H₆IN₃ | C₇H₇N₃[5] |
| Molecular Weight | 259.05 g/mol | 133.15 g/mol [5] |
| CAS Number | Not available | 6967-12-0[5] |
| InChI Key | (Predicted) | KEJFADGISRFLFO-UHFFFAOYSA-N[5] |
| Canonical SMILES | (Predicted) C1=C(C2=C(C=C1N)NN=C2)I | C1=C2C(=CC(=C1)N)C=NN2[5] |
Table 1: Chemical Identifiers.
Physicochemical and Spectroscopic Properties
Experimental physicochemical data for 6-Amino-4-iodo-1H-indazole are not extensively published. However, properties can be predicted using computational models. The table below summarizes key predicted properties for the title compound, alongside experimental data for the related 6-Amino-1H-indazole for context.
| Property | Value for 6-Amino-4-iodo-1H-indazole (Predicted) | Value for 6-Amino-1H-indazole (Experimental) |
| Melting Point | >200 °C (decomposes) | 204-206 °C (decomposes)[5] |
| Boiling Point | ~450.1 °C | ~376.6 °C (Predicted)[5] |
| pKa | ~15.2 (most acidic), ~3.8 (most basic) | 15.61 (Predicted)[5] |
| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol | Soluble in Methanol[5] |
| Appearance | Predicted to be a light brown to brown solid | Light brown powder[5] |
Table 2: Physicochemical Properties.
Synthesis and Experimental Protocols
There is no single, standardized published synthesis for 6-Amino-4-iodo-1H-indazole. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold. A common strategy involves a multi-step process starting from a commercially available precursor like 6-nitro-1H-indazole.
Representative Synthetic Workflow
A logical synthetic pathway involves two key transformations: electrophilic iodination and reduction of a nitro group. The order of these steps can be critical to achieving the desired regioselectivity.
Caption: A plausible synthetic route to 6-Amino-4-iodo-1H-indazole.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature on analogous transformations.[5][6] Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Step 1: Iodination of 6-Nitro-1H-indazole
This procedure describes the regioselective iodination at the C4 position, which is activated by the electron-withdrawing nitro group at C6.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a strong acid like sulfuric acid.
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Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) (1.1-1.5 eq.) portion-wise to the solution at room temperature.
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Reaction Monitoring: Stir the mixture for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product, 4-iodo-6-nitro-1H-indazole, by column chromatography on silica gel.
Step 2: Reduction of 4-Iodo-6-nitro-1H-indazole
This protocol details the reduction of the nitro group to a primary amine.
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Reaction Setup: Suspend the 4-iodo-6-nitro-1H-indazole (1.0 eq.) in a solvent mixture, typically ethanol or methanol and water.
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Reagent Addition: Add a reducing agent. Common systems include iron powder (Fe, 5 eq.) with ammonium chloride (NH₄Cl), or tin(II) chloride (SnCl₂, 3 eq.) in concentrated hydrochloric acid (HCl). Catalytic hydrogenation (H₂ gas over Pd/C catalyst) is also an effective method.[5]
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Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
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Work-up and Isolation: After completion, cool the reaction and filter it through a pad of Celite to remove the metal salts. If an acidic medium was used, carefully neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution).
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Extraction and Purification: Extract the product into an organic solvent. Dry the combined organic layers and concentrate in vacuo to yield the crude 6-Amino-4-iodo-1H-indazole. Further purification can be achieved by recrystallization or column chromatography.
Biological Activity and Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as potent therapeutic agents, particularly in oncology.[1][6]
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Anticancer Potential: Many 6-aminoindazole derivatives have demonstrated significant anticancer and anti-proliferative activities.[4][7][8] They have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
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Kinase Inhibition: The indazole core serves as a versatile scaffold for designing kinase inhibitors.[6] Compounds like Axitinib and Pazopanib, which contain an indazole moiety, are approved drugs that target tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR). 6-Iodo-1H-indazole is a known key intermediate in the synthesis of Axitinib.[9]
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Signaling Pathway Modulation: Indazole-based inhibitors often target key nodes in oncogenic signaling cascades, such as the RAF-MEK-ERK and PI3K-Akt pathways. By blocking the activity of specific kinases in these pathways, they can halt cell proliferation and induce apoptosis in cancer cells.
Caption: Potential role of indazole derivatives as kinase inhibitors.
Conclusion
6-Amino-4-iodo-1H-indazole is a promising, highly functionalized heterocyclic compound. While direct experimental data remains sparse, its structure combines two key features of known bioactive molecules: the 6-aminoindazole core associated with anticancer properties and a C4-iodo substituent that provides a versatile anchor for synthetic elaboration. The synthetic pathways and potential biological applications outlined in this guide, based on established chemical principles and data from related analogs, provide a solid foundation for researchers aiming to explore this molecule's potential in drug discovery and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminoindazole CAS#: 6967-12-0 [m.chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
